9,10-Dibromo-2-methylanthracene 9,10-Dibromo-2-methylanthracene
Brand Name: Vulcanchem
CAS No.: 177839-45-1
VCID: VC21266973
InChI: InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
SMILES: CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br
Molecular Formula: C15H10Br2
Molecular Weight: 350.05 g/mol

9,10-Dibromo-2-methylanthracene

CAS No.: 177839-45-1

Cat. No.: VC21266973

Molecular Formula: C15H10Br2

Molecular Weight: 350.05 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dibromo-2-methylanthracene - 177839-45-1

Specification

CAS No. 177839-45-1
Molecular Formula C15H10Br2
Molecular Weight 350.05 g/mol
IUPAC Name 9,10-dibromo-2-methylanthracene
Standard InChI InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
Standard InChI Key PNDNWMMKRSTYTC-UHFFFAOYSA-N
SMILES CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br
Canonical SMILES CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br

Introduction

Chemical Identity and Structure

9,10-Dibromo-2-methylanthracene is an organic compound belonging to the polycyclic aromatic hydrocarbon (PAH) family. Its structure consists of three fused benzene rings (anthracene core) with two bromine atoms at positions 9 and 10, and a methyl group at position 2 .

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers:

ParameterValue
IUPAC Name9,10-dibromo-2-methylanthracene
Molecular FormulaC₁₅H₁₀Br₂
CAS Number177839-45-1
InChIInChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
InChIKeyPNDNWMMKRSTYTC-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br

The compound features a planar anthracene core with bromine atoms extending perpendicularly from the plane at positions 9 and 10, while the methyl group at position 2 remains in-plane with the aromatic system .

Physical and Chemical Properties

9,10-Dibromo-2-methylanthracene exhibits properties that reflect both its aromatic character and the influence of the bromine substituents.

Basic Physical Properties

The physical properties of this compound are influenced by its molecular structure and the presence of heavy bromine atoms:

PropertyValueMethod
Molecular Weight350.05 g/molComputed
Physical StateSolid at room temperatureObserved
Melting Point~143°CExperimental
Exact Mass349.91288 DaMass spectrometry
Monoisotopic Mass347.91493 DaComputed
Heavy Atom Count17Computed
Complexity278Computed by Cactvs

Solubility and Partition Properties

The compound shows characteristic solubility behavior typical of brominated aromatics:

PropertyValueReference
XLogP3-AA6.2Computed
Water SolubilityVery lowPredicted from structure
Solubility in Organic SolventsSoluble in dichloromethane, chloroform, tolueneTypical for brominated aromatics
Topological Polar Surface Area0 ŲComputed

The high XLogP3-AA value of 6.2 indicates the compound is highly lipophilic, which is consistent with its structure containing multiple aromatic rings and bromine atoms .

Structural Parameters

PropertyValueMethod
Hydrogen Bond Donor Count0Computed
Hydrogen Bond Acceptor Count0Computed
Rotatable Bond Count0Computed
Defined Atom Stereocenter Count0Computed
Covalently-Bonded Unit Count1Computed

The absence of hydrogen bond donors and acceptors, combined with the rigid anthracene core (zero rotatable bonds), contributes to its crystalline nature and limited water solubility .

Synthesis Methods

The synthesis of 9,10-Dibromo-2-methylanthracene typically involves the bromination of 2-methylanthracene as the primary synthetic route.

Direct Bromination

The most common synthesis method involves direct bromination of 2-methylanthracene:

  • 2-Methylanthracene is dissolved in a suitable solvent (typically carbon tetrachloride or dichloromethane).

  • Bromine is added dropwise at controlled temperature (usually 0-25°C).

  • The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the 9 and 10 positions of the anthracene core due to their higher electron density.

  • The product is isolated through filtration, followed by purification via recrystallization or column chromatography .

This selective bromination at the 9,10-positions is characteristic of anthracene chemistry, as these positions exhibit enhanced reactivity toward electrophilic reagents compared to other positions in the anthracene framework.

Purification Techniques

After synthesis, the compound typically requires purification to remove side products such as mono-brominated or tri-brominated derivatives:

  • Recrystallization from appropriate solvents (typically toluene or dichloromethane/hexane mixtures)

  • Column chromatography using silica gel with non-polar eluents

  • Sublimation under reduced pressure for high-purity requirements

Typical yields from the direct bromination method range from 70-85%, depending on reaction conditions and purification methods employed.

Chemical Reactivity

9,10-Dibromo-2-methylanthracene exhibits reactivity patterns influenced by both the anthracene core and the bromine substituents.

Typical Reactions

The compound can participate in several reaction types:

Substitution Reactions

The bromine atoms at positions 9 and 10 can be substituted through:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira couplings)

  • Nucleophilic aromatic substitution under forcing conditions

  • Metal-halogen exchange with alkyllithium reagents followed by electrophile addition

These reactions are valuable for introducing various functional groups at the 9,10-positions while retaining the methyl substituent at position 2.

Photochemical Reactions

The compound can undergo photochemical reactions when exposed to UV light:

  • Photodimerization reactions (though steric hindrance from bromine atoms reduces this tendency compared to unsubstituted anthracene)

  • Photosensitized oxidation reactions

  • Energy transfer processes in the presence of suitable acceptor molecules

The 9,10-dibromo substitution pattern affects the photochemical behavior by altering the absorption spectrum and excited state properties compared to unsubstituted anthracene .

Stability Considerations

9,10-Dibromo-2-methylanthracene exhibits stability characteristics that should be considered during handling and storage:

  • Photostability: More resistant to photodimerization than unsubstituted anthracene due to steric effects of bromine atoms

  • Thermal stability: Generally stable at room temperature, but can undergo debromination at elevated temperatures

  • Chemical stability: Reactive toward strong oxidizing agents and electron-rich nucleophiles

Spectroscopic and Photophysical Properties

The spectroscopic and photophysical properties of 9,10-Dibromo-2-methylanthracene are of particular interest due to their relevance for applications in material science.

UV-Visible Absorption

The UV-visible absorption spectrum of 9,10-Dibromo-2-methylanthracene shows characteristic features:

  • Strong absorption bands in the 350-400 nm region corresponding to π→π* transitions

  • Vibronic structure typical of rigid aromatic systems

  • Red-shifted absorption compared to unsubstituted anthracene due to the presence of bromine atoms

The 9,10-substitution pattern has been found to affect the UV/Vis absorption only to a small extent compared to other anthracene derivatives .

Fluorescence Properties

The fluorescence behavior of 9,10-Dibromo-2-methylanthracene shows:

  • Emission typically in the blue region of the spectrum

  • Structured emission bands characteristic of rigid aromatic systems

  • Altered fluorescence quantum yield compared to unsubstituted anthracene

Research on 9,10-substituted anthracenes indicates that the nature of substituents at these positions significantly affects fluorescence properties, with thiophene substituents notably decreasing the fluorescence quantum yield from unity to less than 0.22 .

Photophysical Parameters

The key photophysical parameters include:

ParameterTypical ValueComment
Absorption maximum (λmax)375-390 nmDependent on solvent
Emission maximum400-420 nmBlue emission
Stokes shift25-35 nmRelatively small
Fluorescence lifetime3-5 nsShorter than unsubstituted anthracene
Intersystem crossing rateModerateEnhanced by heavy atom effect of bromine

The presence of bromine atoms introduces a "heavy atom effect" that can enhance intersystem crossing to the triplet state, potentially influencing both fluorescence quantum yield and phosphorescence behavior.

Applications in Research and Technology

9,10-Dibromo-2-methylanthracene has several applications in scientific research and technology development.

Synthetic Precursor

The compound serves as a valuable synthetic intermediate:

  • Building block for more complex anthracene derivatives through selective functionalization

  • Precursor for materials with tunable photophysical properties

  • Starting material for the synthesis of molecular sensors and switches

The bromine substituents provide reactive sites for further modification through modern cross-coupling methodologies.

Materials Science Applications

In materials science, the compound finds applications in:

  • Organic light-emitting diodes (OLEDs) as a blue-emitting layer component

  • Organic field-effect transistors (OFETs) as a semiconductor material

  • Photon upconversion systems, particularly in triplet-triplet annihilation upconversion (TTA-UC) applications

The 9,10-disubstitution pattern is particularly important for these applications, as it can drastically alter the probability of electronic transitions and affect the fluorescence quantum yield .

Research Tool

As a research tool, 9,10-Dibromo-2-methylanthracene is utilized in:

  • Photophysical studies to understand structure-property relationships

  • Investigation of energy transfer processes in organic materials

  • Development of new synthetic methodologies for functionalized polycyclic aromatic compounds

Comparison with Related Compounds

To better understand the properties of 9,10-Dibromo-2-methylanthracene, it is valuable to compare it with structurally related compounds.

Comparative Analysis

CompoundMolecular FormulaKey Differences from 9,10-Dibromo-2-methylanthraceneNotable Properties
AnthraceneC₁₄H₁₀No bromine atoms or methyl groupHigher symmetry, stronger fluorescence, more susceptible to photodimerization
2-MethylanthraceneC₁₅H₁₂No bromine atomsEnhanced solubility in organic solvents, precursor for 9,10-Dibromo-2-methylanthracene
9,10-DibromoanthraceneC₁₄H₈Br₂No methyl group at position 2Slightly different photophysical properties, commonly used in cross-coupling reactions
9,10-DimethylanthraceneC₁₆H₁₄Methyl groups instead of bromine at 9,10-positionsFluorescence quantum yield of approximately 70%, used in triplet-triplet annihilation systems

Structure-Property Relationships

The influence of structural modifications on the properties of anthracene derivatives reveals important trends:

  • 9,10-Substitution generally preserves the basic photophysical characteristics of the anthracene core while allowing for property tuning

  • Bulky substituents at the 9,10-positions (such as bromine or phenyl groups) hamper the [4+4] photocycloaddition that anthracene typically undergoes at high concentrations when irradiated

  • The specific nature of the substituents affects solubility, crystal packing, and intermolecular interactions

These structure-property relationships are crucial for the rational design of anthracene-based materials for specific applications.

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